6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide is a complex heterocyclic compound. This compound is part of the indoloquinoxaline family, known for its diverse pharmacological activities, including anticancer, antiviral, and multidrug resistance modulation properties . The unique structure of this compound allows it to interact with DNA, making it a valuable template for drug design and development .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of acids like glacial acetic acid or hydrochloric acid . The reaction is usually carried out under reflux conditions. For industrial production, microwave irradiation can be employed to shorten the reaction time and improve yields . The specific conditions and reagents used can vary depending on the desired substituents on the indoloquinoxaline nucleus .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Mechanism of Action
The primary mechanism of action of this compound involves DNA intercalation. By inserting itself between the base pairs of DNA, it disrupts the processes vital for DNA replication and transcription . This intercalation leads to the formation of a stable DNA-compound complex, which can inhibit the activity of enzymes like topoisomerase II, essential for DNA unwinding . The compound’s side chains and substituents play a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indoloquinoxaline derivatives such as:
6H-Indolo(2,3-b)quinoxaline: Known for its DNA intercalating properties and pharmacological activities.
9-Fluoro-6H-indolo(2,3-b)quinoxaline: Exhibits similar DNA binding properties but with different pharmacokinetic profiles.
NCA0424, B-220, and 9-OH-B-220: These derivatives have shown good binding affinity to DNA and significant multidrug resistance modulating activity. The uniqueness of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide lies in its specific substituents, which enhance its binding affinity and pharmacological activities.
Properties
CAS No. |
109322-12-5 |
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Molecular Formula |
C24H19ClN6OS |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
1-[[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]amino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C24H19ClN6OS/c1-14-6-9-16(10-7-14)26-24(33)30-29-21(32)13-31-20-5-3-2-4-17(20)22-23(31)28-18-11-8-15(25)12-19(18)27-22/h2-12H,13H2,1H3,(H,29,32)(H2,26,30,33) |
InChI Key |
OLOWEHJSCZWQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Origin of Product |
United States |
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